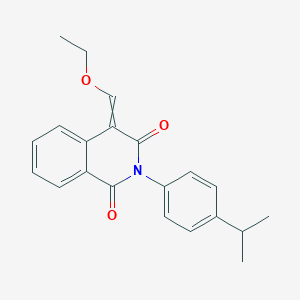![molecular formula C18H20N2O2 B11832817 2-[(6-Methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one CAS No. 66113-89-1](/img/structure/B11832817.png)
2-[(6-Methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one is a complex organic compound that belongs to the quinoline family. This compound is known for its unique structural features, which include a quinoline ring system substituted with a methoxy group and a quinuclidinone moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-methoxyquinolin-4-yl)methyl)quinuclidin-3-one typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring, followed by the introduction of the methoxy group at the 6-position. The quinuclidinone moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinuclidinone moiety to quinuclidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, quinuclidine compounds, and substituted quinolines, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new therapeutic agents.
Medicine: It is investigated for its potential use in treating diseases such as malaria and cancer.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((6-methoxyquinolin-4-yl)methyl)quinuclidin-3-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. In medicinal chemistry, it may interact with cellular receptors or enzymes, modulating signaling pathways and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: A naturally occurring alkaloid with a similar quinoline structure, used to treat malaria.
Chloroquine: A synthetic derivative of quinine, also used as an antimalarial agent.
Hydroxychloroquine: Another derivative with additional hydroxyl groups, used in the treatment of autoimmune diseases.
Uniqueness
2-((6-Methoxyquinolin-4-yl)methyl)quinuclidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and quinuclidinone moieties differentiate it from other quinoline derivatives, providing unique properties that can be exploited in various applications .
Propriétés
Numéro CAS |
66113-89-1 |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-[(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C18H20N2O2/c1-22-14-2-3-16-15(11-14)13(4-7-19-16)10-17-18(21)12-5-8-20(17)9-6-12/h2-4,7,11-12,17H,5-6,8-10H2,1H3 |
Clé InChI |
SBNRLVLHENTIKO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)CC3C(=O)C4CCN3CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832747.png)

![Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11832768.png)
![[4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B11832770.png)
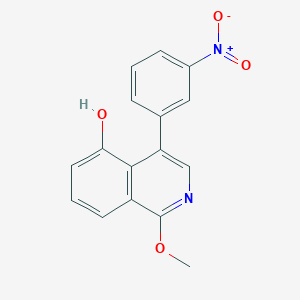
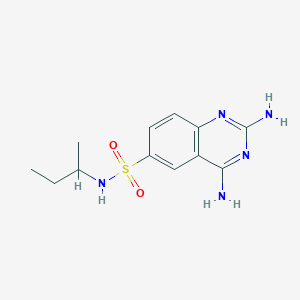
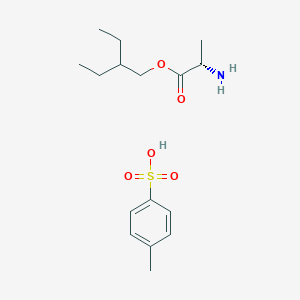

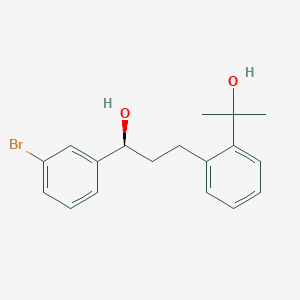

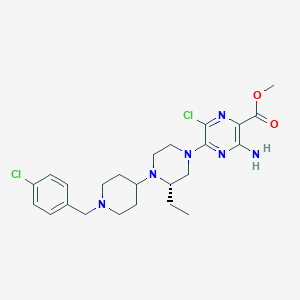
![Cyclopropane;ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B11832818.png)
